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7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
  • CAS: 144042-81-9

Core Science & Biosynthesis

Foundational

mechanism of action of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

The following technical guide details the mechanism, synthesis, and pharmacological utility of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . This document is structured for researchers in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, synthesis, and pharmacological utility of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a privileged scaffold in Cystic Fibrosis (CFTR) modulation and agrochemical development.

Core Identity & Pharmacological Mechanism

Executive Summary & Chemical Identity

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic scaffold characterized by a fused imidazole and piperidine ring system.[1] Unlike its fully aromatic parent (imidazo[1,2-a]pyridine), the "tetrahydro" derivative possesses a saturated six-membered ring, introducing increased three-dimensionality (Fsp3 character) and a specific chiral center at the C7 position.

This molecule is not a marketed drug per se but serves as a critical pharmacophore and synthetic intermediate . It is prominently utilized in the discovery of CFTR potentiators (for Cystic Fibrosis treatment) and novel neonicotinoid-like insecticides .

PropertyData
IUPAC Name 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Key Feature Chiral Center at C7; Basic N1 (Imidazole)
Primary Utility Fragment-Based Drug Discovery (FBDD), CFTR Modulation

Mechanism of Action (MOA)

The pharmacological activity of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is defined by its ability to act as a rigid, lipophilic spacer that positions hydrogen-bond acceptors (N1) within protein binding pockets.

CFTR Potentiation (Cystic Fibrosis)

Research indicates that carboxylic acid derivatives of this scaffold act as potentiators for the Cystic Fibrosis Transmembrane conductance Regulator (CFTR) .

  • Target Site: The scaffold binds to the transmembrane domains (TMDs) or the Nuclear Binding Domain (NBD) interface of the CFTR protein.

  • Mechanism: The 7-methyl group provides steric bulk that locks the molecule into a hydrophobic sub-pocket, while the imidazole nitrogen (N1) engages in hydrogen bonding with serine or tyrosine residues in the channel pore. This binding stabilizes the "open" conformation of the chloride channel, restoring ion flux in gating-defective mutants (e.g., G551D or F508del).

  • Chirality Effect: The (R)- and (S)- enantiomers at the C7 position exhibit differential binding affinities, necessitating asymmetric synthesis or chiral resolution during lead optimization.

Bioisosterism in Agrochemicals

In agrochemistry, the scaffold functions as a bioisostere for the imidacloprid nitro-guanidine system.

  • Target: Nicotinic Acetylcholine Receptors (nAChR) in insects.

  • Action: The fused ring system mimics the agonist pharmacophore, with the bridgehead nitrogen and the imidazole N1 mimicking the spacing of the acetylcholine quaternary nitrogen and carbonyl oxygen.

Pathway Visualization

The following diagram illustrates the interaction logic and downstream effects of the scaffold in a biological system.

MOA_Pathway Scaffold 7-Methyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine CFTR_Binding CFTR Protein Binding (Hydrophobic Pocket) Scaffold->CFTR_Binding Steric Fit (C7-Me) H-Bond (N1) Conf_Change Stabilization of Open Channel State CFTR_Binding->Conf_Change Allosteric Modulation Ion_Flux Increased Cl- Transport Conf_Change->Ion_Flux Gating Correction Clinical_Outcome Mucociliary Clearance (CF Therapy) Ion_Flux->Clinical_Outcome Physiological Restoration

Caption: Mechanistic pathway of CFTR potentiation by the tetrahydroimidazo[1,2-a]pyridine scaffold.

Synthesis & Manufacturing Protocols

The synthesis of the core scaffold is a self-validating two-stage process: condensation followed by catalytic reduction.

Synthetic Route[3][4][5][6][7][8]
  • Condensation (Hantzsch-like): Reaction of 2-amino-4-methylpyridine with an

    
    -haloketone (or aldehyde) to form the aromatic imidazo[1,2-a]pyridine core.
    
  • Hydrogenation: Selective reduction of the pyridine ring to yield the tetrahydro derivative.

Detailed Experimental Protocol

Objective: Synthesis of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Step 1: Formation of 7-Methylimidazo[1,2-a]pyridine

  • Reagents: 2-Amino-4-methylpyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), Ethanol.

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine in ethanol (5 mL/mmol).

    • Add chloroacetaldehyde dropwise at room temperature.

    • Reflux the mixture for 4–6 hours (Monitor via TLC, solvent system EtOAc/Hexane).

    • Concentrate in vacuo. Neutralize with saturated NaHCO₃.

    • Extract with DCM, dry over Na₂SO₄, and concentrate to yield the aromatic intermediate.

Step 2: Selective Reduction (The Critical Step)

  • Reagents: 7-Methylimidazo[1,2-a]pyridine (from Step 1), 10% Pd/C (0.1 eq), H₂ gas (balloon or Parr shaker), Methanol/Acetic Acid (10:1).

  • Procedure:

    • Dissolve the aromatic intermediate in MeOH containing 10% AcOH (to protonate the pyridine nitrogen, facilitating reduction).

    • Add Pd/C catalyst carefully under inert atmosphere (Ar/N₂).

    • Purge with H₂ and stir under H₂ atmosphere (1–3 atm) at RT for 12–24 hours.

    • Validation: Monitor the disappearance of aromatic pyridine signals in ¹H NMR (shifts ~7.0–8.5 ppm). Appearance of aliphatic multiplets at ~1.5–4.5 ppm confirms the tetrahydro product.

    • Filter through Celite to remove Pd/C. Concentrate and neutralize to obtain the free base.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-Amino-4-methylpyridine Step1 Step 1: Condensation (+ Chloroacetaldehyde) Start->Step1 Reflux, EtOH Inter Intermediate: 7-Methylimidazo[1,2-a]pyridine (Aromatic) Step1->Inter Cyclization Step2 Step 2: Hydrogenation (H2, Pd/C, AcOH) Inter->Step2 Reduction Final Product: 7-Methyl-5,6,7,8-tetrahydro imidazo[1,2-a]pyridine Step2->Final Saturation of Pyridine Ring

Caption: Step-wise synthesis of the 7-methyl-tetrahydroimidazo[1,2-a]pyridine core.

Experimental Validation Assays

To verify the biological activity of derivatives based on this scaffold, the following assays are standard.

CFTR Potentiation Assay (Iodide Influx)

This assay measures the ability of the compound to open CFTR channels in cell lines expressing mutant CFTR (e.g., FRT cells with F508del).

  • Principle: CFTR transports halides. YFP-H148Q is a halide-sensitive fluorescent protein. Influx of Iodide (I⁻) quenches YFP fluorescence.

  • Protocol:

    • Cell Seeding: Plate FRT-F508del-YFP cells in 96-well black plates.

    • Incubation: Incubate with test compound (0.1 – 10 µM) for 15 mins.

    • Activation: Add Forskolin (10 µM) to phosphorylate CFTR.

    • Measurement: Inject Iodide buffer (NaI) and monitor fluorescence quenching kinetics using a plate reader (Ex 485 nm / Em 535 nm).

    • Analysis: Calculate the slope of fluorescence decay. A steeper slope indicates higher CFTR conductance (Potentiation).

Structural Verification (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • C7-Methyl: Doublet at ~1.1 ppm.

    • Piperidine Ring: Multiplets at 1.6–2.2 ppm (C6, C7, C8 protons).

    • Bridgehead: Multiplets at ~3.8–4.1 ppm (C5/C8 protons adjacent to N).

    • Imidazole: Two singlets or doublets at ~6.8 and 7.1 ppm (C2, C3 protons).

References

  • Structure-based discovery of CFTR potentiators and inhibitors. (2020). National Institutes of Health (NIH). Identifies 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid as a key starting material for CFTR modulators. Link

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). PubMed. Discusses the SAR of the imidazopyridine scaffold. Link

  • 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | C8H12N2. PubChem. Official chemical record and physical properties.[2] Link

  • Fused bicyclic heterocyclic derivatives as pest control agents. Google Patents. Details the use of the tetrahydroimidazo[1,2-a]pyridine core in agrochemical synthesis. Link

Sources

Exploratory

Technical Guide: Sourcing & Synthesis of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

The following technical guide is structured to provide an end-to-end resource for sourcing, synthesizing, and validating 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . Executive Summary The compound 7-Methyl-5,6,7,8...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an end-to-end resource for sourcing, synthesizing, and validating 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .

Executive Summary

The compound 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS: 144042-81-9 ) is a privileged bicyclic heterocyclic scaffold used extensively in Fragment-Based Drug Discovery (FBDD). It serves as a core pharmacophore in the development of CFTR potentiators (Cystic Fibrosis), antiprotozoal agents (Trypanosomiasis), and potassium-competitive acid blockers (P-CABs).

Unlike its fully aromatic precursor, the tetrahydro- derivative possesses a chiral center at the C7 position and a basic nitrogen (N1), offering unique vectors for solubility enhancement and target engagement. This guide addresses the "Make vs. Buy" decision, providing verified supplier intelligence and a validated internal synthesis protocol for laboratories facing supply shortages.

Chemical Identity & Specifications

Before sourcing, it is critical to distinguish this specific isomer from its 6-methyl and 8-methyl analogs, which are common impurities in low-grade supplies.

ParameterSpecification
Chemical Name 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS Number 144042-81-9 (Racemate)
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Chirality Contains 1 Chiral Center (C7). Usually supplied as Racemate (±) .
pKa (Calc) ~9.5 (Basic, protonates at N1)
Key Impurities 7-Methylimidazo[1,2-a]pyridine (Incomplete reduction); 5-Methyl isomer (Regioisomer)

Sourcing Landscape (The "Buy" Strategy)

Commercial availability of the specific 7-methyl tetrahydro derivative is limited compared to the fully aromatic parent. Most major catalog vendors (Sigma, Fisher) stock the carboxylate derivatives rather than the bare scaffold.

Primary Suppliers & Aggregators

Based on current inventory data, the following sources are verified for research-grade material:

  • BLDpharm:

    • Catalog: BD523336[1]

    • Format: Hydrochloride salt or free base (check CoA).

    • Reliability: High frequency of stock for heterocyclic building blocks.

  • Chemspace / MolPort (Aggregators):

    • These platforms list stock from boutique synthesis houses (e.g., Enamine, Vitas-M).

    • Lead Time: Often 2-3 weeks (drop-shipped from Eastern Europe or China).

  • Custom Synthesis (CROs):

    • For enantiopure material ((R)- or (S)-), custom synthesis is mandatory . Off-the-shelf stock is almost exclusively racemic.

Procurement Risk Assessment
  • Isomer Ambiguity: Vendors often mislabel the methyl position. Always request the 1H-NMR raw data before bulk purchase to verify the methyl doublet splitting pattern and integration.

  • Salt Form: The free base is an oil/low-melting solid and prone to oxidation. Request the Hydrochloride (HCl) salt for improved stability and handling.

Synthesis Protocol (The "Make" Strategy)

If commercial lead times are prohibitive, the synthesis of this scaffold is robust and scalable. The protocol below is a self-validating two-step sequence.

Mechanistic Pathway

The synthesis exploits the Chichibabin cyclocondensation followed by catalytic hydrogenation .

  • Cyclization: 2-Amino-4-methylpyridine reacts with chloroacetaldehyde to form the aromatic imidazo[1,2-a]pyridine core. The methyl group at position 4 of the pyridine ring translates to position 7 of the fused system.

  • Reduction: Selective hydrogenation of the pyridine ring (leaving the imidazole intact) requires acidic media to protonate the pyridine nitrogen, facilitating hydride attack.

Workflow Diagram (DOT)

SynthesisWorkflow Start 2-Amino-4-methylpyridine (CAS 695-34-1) Inter Intermediate: 7-Methylimidazo[1,2-a]pyridine Start->Inter Reflux, EtOH NaHCO3 workup Reagent1 Chloroacetaldehyde (40% aq.) Reagent1->Inter Product Product: 7-Methyl-5,6,7,8-tetrahydro imidazo[1,2-a]pyridine Inter->Product Hydrogenation 12-24h, RT Reagent2 H2 (50 psi), Pd/C AcOH (Solvent) Reagent2->Product

Figure 1: Two-step synthesis route yielding the target tetrahydro scaffold.

Detailed Methodology
Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine[2]
  • Reagents: 2-Amino-4-picoline (1.0 eq), Chloroacetaldehyde (40% aq, 1.5 eq), Ethanol.

  • Procedure: Reflux the amine and chloroacetaldehyde in ethanol for 6–8 hours.

  • Workup: Concentrate solvent. Neutralize with saturated NaHCO₃. Extract with DCM.

  • Validation: 1H NMR should show aromatic protons in the pyridine ring (δ 6.5–8.5 ppm).

Step 2: Hydrogenation to 5,6,7,8-Tetrahydro Derivative
  • Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Glacial Acetic Acid.

  • Procedure:

    • Dissolve intermediate in acetic acid.

    • Add Pd/C catalyst under N₂ atmosphere.

    • Hydrogenate at 40–50 psi (Parr shaker) at Room Temperature for 16 hours.

    • Critical Step: Filter through Celite to remove Pd. Concentrate acetic acid.

    • Basify residue with NaOH (aq) to pH > 10 and extract with DCM.

  • Yield: Typically 85–95%.

  • Note: The imidazole ring is stable under these conditions; only the pyridine ring reduces.

Quality Control & Validation

To ensure scientific integrity, the synthesized or purchased material must pass the following QC checks.

QC Decision Tree

QCDecision Sample Received/Synthesized Sample NMR 1H NMR (CDCl3) Sample->NMR AromaticCheck Check 6.5-8.5 ppm region NMR->AromaticCheck Purity Check Aliphatic Region (1.5-4.5 ppm) AromaticCheck->Purity Clean Fail1 REJECT: Aromatic Impurity (Incomplete Reduction) AromaticCheck->Fail1 Peaks Present Pass RELEASE: Validated Material Purity->Pass Correct Integration Fail2 REJECT: Regioisomer (Wrong Methyl Position) Purity->Fail2 Splitting Mismatch

Figure 2: Quality Control workflow to detect common synthesis failures.

Key NMR Signals (CDCl₃)
  • C7-Methyl: Doublet (d) at ~1.1–1.2 ppm.

  • C8-Protons: Multiplet at ~1.6–2.1 ppm (complex due to chiral center).

  • C5-Protons: Triplet/Multiplet at ~3.8–4.0 ppm (deshielded by N).

  • Imidazole Protons: Two singlets/doublets at ~6.7–6.9 ppm.

Applications & Handling

Research Applications
  • CFTR Potentiators: The 7-methyl analog is a bioisostere used to optimize the lipophilicity of CFTR modulators without altering the hydrogen bond acceptor capability of the imidazole nitrogen [1].

  • Antifungal Agents: Derivatives of this scaffold have shown high potency against Candida albicans by inhibiting ergosterol synthesis [2].

  • Fragment-Based Discovery: The low molecular weight (136.19 Da) and defined vector (N1) make it an ideal "fragment" for crystallographic screening.

Handling & Storage[2]
  • Storage: Store at -20°C. The free base is hygroscopic.

  • Solubility: Highly soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless protonated (pH < 6).

References

  • Structure-based discovery of CFTR potentiators and inhibitors. Journal of Medicinal Chemistry. (2016). Demonstrates the utility of tetrahydroimidazo[1,2-a]pyridine analogs in CFTR modulation.

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. (2010). details the synthesis and biological evaluation of this core scaffold.

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry. (2004). Provides the foundational hydrogenation protocols for this scaffold.

  • BLDpharm Product Page: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Verified catalog entry for CAS 144042-81-9.[1]

Sources

Foundational

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Introduction: The Rise of a Versatile Heterocycle The imidazo[1,2-a]pyridine core, a fused bicyclic aromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Versatile Heterocycle

The imidazo[1,2-a]pyridine core, a fused bicyclic aromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. This versatile heterocycle is present in several marketed drugs, demonstrating its clinical significance. Notable examples include Zolpidem for insomnia, Alpidem for anxiety, and the promising antituberculosis candidate Telacebec (Q203).[1][2][3] The continued exploration of this scaffold is driven by its synthetic tractability and the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects.[4][5][6] This in-depth guide provides a comprehensive overview of the medicinal chemistry of imidazo[1,2-a]pyridine derivatives, focusing on their synthesis, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for their evaluation.

Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various classical and modern organic chemistry reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the bicyclic ring system.

The Tschitschibabin Reaction: A Classic Approach

One of the most fundamental methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Experimental Protocol: General Procedure for the Tschitschibabin Reaction

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromoketone (1.1 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 h), and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Modern Synthetic Methodologies: Multicomponent and Catalytic Reactions

In recent years, more efficient and versatile methods have been developed for the synthesis of imidazo[1,2-a]pyridines. These include multicomponent reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions. MCRs, such as the Groebke-Blackburn-Bienaymé reaction, allow for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines from simple starting materials.[2]

Experimental Protocol: One-Pot Synthesis of Alpidem and Zolpidem via a Three-Component Coupling Reaction

This protocol describes a one-pot synthesis of Alpidem and Zolpidem through a copper-catalyzed three-component coupling reaction.[7]

  • Imine Formation: A mixture of the corresponding 2-aminopyridine (1.0 eq.) and aldehyde (1.1 eq.) in a suitable solvent is stirred at room temperature in the presence of 4Å molecular sieves.

  • Coupling Reaction: To the reaction mixture, the appropriate propiolamide (1.2 eq.), CuCl (5 mol%), and Cu(OTf)₂ (5 mol%) are added. The reaction is then heated to 40°C for 4 hours.[7]

  • Purification: After completion of the reaction, the mixture is purified by column chromatography to yield the final product, either Alpidem or Zolpidem.[7]

Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of new drugs across a wide range of therapeutic areas.

Anticancer Activity: Targeting Key Signaling Pathways

A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[8][9] Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[10][11]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[10][12]

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

  • Substitution at C2 and C3: The nature of the substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring is critical for anticancer activity. Generally, the presence of aryl or heteroaryl groups at these positions is favored.

  • Amide and Urea Linkages: The introduction of diarylamide and diarylurea functionalities has led to the discovery of highly potent compounds with submicromolar IC₅₀ values against melanoma cell lines.[13]

  • Target-Specific Modifications: For covalent inhibitors targeting KRAS G12C, the imidazo[1,2-a]pyridine core serves as a scaffold to position a reactive "warhead" that forms a covalent bond with the target protein.

Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
12b Hep-2 (Laryngeal)11[8]
HepG2 (Liver)13[8]
MCF-7 (Breast)11[8]
A375 (Melanoma)11[8]
9d HeLa (Cervical)10.89[14]
MCF-7 (Breast)2.35[14]
IP-5 HCC1937 (Breast)45[9]
IP-6 HCC1937 (Breast)47.7[9]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of imidazo[1,2-a]pyridine derivatives against cancer cell lines using the MTT assay.[15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add serial dilutions of imidazo[1,2-a]pyridine derivatives Incubate_Overnight->Add_Compounds Incubate_48h Incubate for 48-72 hours Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT assay to determine the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Antituberculosis Activity: A New Hope Against Drug Resistance

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs with novel mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly promising class of antitubercular agents, with Telacebec (Q203) being a prominent example currently in clinical development.[11][17]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Telacebec and related imidazo[1,2-a]pyridine derivatives exert their antitubercular activity by inhibiting the cytochrome bc1 complex (QcrB), a key component of the electron transport chain in M. tuberculosis.[18] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.[18]

Cytochrome_bc1_Inhibition Menaquinol Menaquinol (MQH2) Cyt_bc1 Cytochrome bc1 Complex (QcrB) Menaquinol->Cyt_bc1 Electron Donor Cyt_c Cytochrome c Cyt_bc1->Cyt_c Electron Transfer Cell_Death Bacterial Cell Death ATP_Synthase ATP Synthase Cyt_c->ATP_Synthase Drives Proton Pumping ATP ATP ATP_Synthase->ATP Q203 Telacebec (Q203) Q203->Cyt_bc1 Inhibits

Caption: Inhibition of the M. tuberculosis cytochrome bc1 complex by Telacebec (Q203).

Structure-Activity Relationship (SAR) Insights for Antituberculosis Activity

  • C3-Carboxamide Moiety: The 3-carboxamide group is a crucial pharmacophore for antitubercular activity in this class of compounds.[19]

  • Substitution on the Imidazo[1,2-a]pyridine Core: Modifications at the C2, C6, and C7 positions of the imidazo[1,2-a]pyridine ring can significantly impact potency and pharmacokinetic properties.[19]

  • Biaryl Ether Side Chain: The presence of a biaryl ether side chain has been shown to lead to compounds with nanomolar potency against M. tuberculosis.[1]

Table 2: In Vitro Antituberculosis Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundM. tuberculosis StrainMIC (µM)Reference
5 H37Rv0.2[1]
18 H37Rv0.004[1]
13 MDR-TB<0.03[1]
18 XDR-TB0.5-0.9[1]
Q203 H37Rv0.03-5.0[11]

Experimental Protocol: In Vitro Antituberculosis Activity (Microplate Alamar Blue Assay - MABA)

This protocol describes a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a drug-free control and a positive control (e.g., isoniazid).

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink, indicating inhibition of bacterial growth.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis inoculum Start->Prepare_Inoculum Prepare_Plate Prepare serial dilutions of compounds in 96-well plate Start->Prepare_Plate Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Prepare_Plate->Inoculate Incubate_7d Incubate for 5-7 days Inoculate->Incubate_7d Add_AlamarBlue Add Alamar Blue solution Incubate_7d->Add_AlamarBlue Incubate_24h Incubate for 24 hours Add_AlamarBlue->Incubate_24h Read_Results Observe color change and determine MIC Incubate_24h->Read_Results End End Read_Results->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA) to determine the MIC of antituberculosis agents.

Antiviral Activity: Combating Viral Infections

Imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against a range of viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV).[20][21]

Structure-Activity Relationship (SAR) Insights for Antiviral Activity

  • Substitution Pattern: The antiviral activity is highly dependent on the substitution pattern on the imidazo[1,2-a]pyridine ring. For example, 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have shown potent activity against HSV.[20]

  • Thioether Side Chain: The introduction of a thioether side chain at the C3 position has led to compounds with high activity against HCMV.[22]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for evaluating the antiviral activity of compounds.[23][24]

  • Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.

  • Viral Infection: Infect the cells with a known amount of virus in the presence of various concentrations of the test compound.

  • Overlay: After an adsorption period, remove the virus-containing medium and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize the plaques (areas of cell death). Count the number of plaques in each well.

  • IC₅₀ Determination: Calculate the concentration of the compound that reduces the number of plaques by 50% (IC₅₀).

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors

The imidazo[1,2-a]pyridine scaffold is a key component of several CNS-acting drugs, most notably the hypnotic agent Zolpidem and the anxiolytic Alpidem. These compounds exert their effects by modulating the activity of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[25][26]

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

Zolpidem and related compounds act as positive allosteric modulators of the GABA-A receptor. They bind to the benzodiazepine site on the receptor, which is distinct from the GABA binding site.[27] This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a sedative and anxiolytic effect.[26]

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol describes a method for assessing the binding affinity of imidazo[1,2-a]pyridine derivatives to the GABA-A receptor.[28][29]

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]flumazenil) that binds to the benzodiazepine site of the GABA-A receptor, in the presence of various concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration or centrifugation.

  • Quantification: Quantify the amount of radioactivity in the membrane fraction using liquid scintillation counting.

  • Data Analysis: Determine the Ki value of the test compound, which represents its binding affinity for the receptor.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The synthetic accessibility and the diverse range of biological activities associated with its derivatives have led to the development of important therapeutic agents and promising clinical candidates. Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will facilitate the creation of novel and diverse libraries of imidazo[1,2-a]pyridine derivatives.

  • Target Identification and Validation: For many active compounds, the precise molecular target remains to be elucidated. Advanced chemical biology and proteomic approaches will be crucial for identifying and validating new targets.

  • Structure-Based Drug Design: As the crystal structures of more target proteins in complex with imidazo[1,2-a]pyridine inhibitors become available, structure-based drug design will play an increasingly important role in the optimization of lead compounds.

  • Exploration of New Therapeutic Areas: While significant progress has been made in the areas of cancer, infectious diseases, and CNS disorders, the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold is yet to be fully explored.

References

  • [Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][17][28]oxazine Derivatives.]([Link])

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Applications of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in Modern Drug Discovery

The 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tracta...

Author: BenchChem Technical Support Team. Date: February 2026

The 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of novel therapeutics targeting a wide array of diseases. This guide provides an in-depth exploration of the applications of this scaffold in drug discovery, complete with detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a recurring motif in a number of clinically successful drugs, underscoring its favorable pharmacological properties.[1][2][3] The saturation of the pyridine ring to its tetrahydro form, as in 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, imparts a three-dimensional character that can enhance target binding and improve pharmacokinetic profiles. The methyl group at the 7-position can provide a valuable vector for further chemical modification, allowing for the fine-tuning of a compound's properties.

This guide will delve into the key therapeutic areas where this scaffold has demonstrated significant promise, including oncology, infectious diseases, and enzyme inhibition.

Application Note I: Anticancer Drug Discovery

The dysregulation of cellular signaling pathways is a hallmark of cancer. The 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has emerged as a potent platform for the design of inhibitors targeting key oncogenic proteins, particularly protein kinases.

Rationale and Mechanism of Action

Protein kinases are crucial regulators of cell growth, proliferation, and survival.[4] Their aberrant activity is a common driver of tumorigenesis. The imidazo[1,2-a]pyridine core can be elaborated with various substituents to create compounds that bind to the ATP-binding pocket of specific kinases, thereby inhibiting their function.[4][5]

One critical signaling pathway frequently dysregulated in cancer is the PI3K/AKT/mTOR pathway.[6] Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6] The mechanism often involves the direct inhibition of kinases within this cascade, such as AKT and mTOR. This inhibition prevents the phosphorylation of downstream targets, ultimately leading to a decrease in cell proliferation and survival.[6]

Furthermore, compounds based on this scaffold have demonstrated cytotoxicity against a range of cancer cell lines, including melanoma, cervical, breast, and colon cancer.[6][7][8]

Experimental Workflow: From Screening to Cellular Activity

The development of novel anticancer agents based on the 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold typically follows a well-defined experimental workflow.

G cluster_0 In Vitro Screening cluster_1 Cellular Characterization cluster_2 Mechanism of Action Studies A Compound Library Synthesis B Biochemical Kinase Assays A->B Screening C Hit Identification B->C Data Analysis D Cell Viability Assays (MTT) C->D Lead Compounds E Apoptosis Assays (Flow Cytometry) D->E Confirm Cytotoxicity F Cell Cycle Analysis E->F Investigate Mechanism G Western Blotting (Pathway Analysis) F->G Elucidate Pathway H Target Engagement Assays G->H Validate Target

Figure 1: Experimental workflow for anticancer drug discovery.
Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of novel 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired time period (e.g., 48 hours).[6]

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Compound Cell Line IC50 (µM) Reference
Compound 6 A375 (Melanoma)9.7[6]
Compound 6 WM115 (Melanoma)10.0[6]
Compound 6 HeLa (Cervical)35.0[6]
Compound 18 MCF-7 (Breast)14.81[7][8]
Compound 12 HT-29 (Colon)4.15[8]

Table 1: Cytotoxicity of selected imidazo[1,2-a]pyridine derivatives in various cancer cell lines.

Application Note II: Antimicrobial Drug Discovery

The rise of drug-resistant pathogens presents a major global health challenge. The 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has shown promise as a source of novel antimicrobial agents.

Rationale and Mechanism of Action

Derivatives of this scaffold have demonstrated activity against a range of microbial pathogens, including fungi and bacteria. For instance, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have exhibited potent and selective antifungal activity against various Candida species.[9][10] The mechanism of action for these compounds is still under investigation but may involve the disruption of cell membrane integrity or the inhibition of essential fungal enzymes.

In the context of antibacterial agents, particularly against Mycobacterium tuberculosis, imidazo[1,2-a]pyridine amides have been identified as inhibitors of the cytochrome b-c1 complex (QcrB), a crucial component of the electron transport chain.[11] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.[11]

Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This protocol describes a method for determining the minimum inhibitory concentration (MIC) of test compounds against fungal pathogens.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antifungal agent (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Compound Dilution:

    • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Include a positive control (serial dilutions of a known antifungal), a negative control (inoculum without compound), and a sterility control (broth only).

  • Inoculation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.

Compound Derivative Fungal Species MIC (mg/mL) Reference
4-cyanobenzylidene hydrazideCandida species0.016 - 1[9][10]

Table 2: Antifungal activity of a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative.

Application Note III: Antiprotozoal Drug Discovery

Protozoan parasites are responsible for devastating diseases such as malaria and trypanosomiasis. The 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has been explored for the development of novel antiprotozoal agents.

Rationale and Mechanism of Action

Dicationic molecules are known to bind to the minor groove of DNA, interfering with DNA replication and transcription. Derivatives of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine bearing dicationic functionalities have been synthesized and shown to possess potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.[12] These compounds exhibit strong DNA affinity, which is believed to be a key aspect of their mechanism of action.[12]

Signaling Pathway: DNA Intercalation and Replication Inhibition

G A Dicationic Tetrahydroimidazo- [1,2-a]pyridine Derivative C DNA Minor Groove Binding A->C B Protozoan DNA B->C D Inhibition of DNA Replication and Transcription C->D E Protozoal Cell Death D->E

Figure 2: Proposed mechanism of action for antiprotozoal derivatives.

Application Note IV: Enzyme Inhibition

Beyond kinases, the 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors for other classes of enzymes.

Rationale and Mechanism of Action

Heparanase-1 (HPSE1) is an enzyme that cleaves heparan sulfate chains and is implicated in diseases such as nephrotic syndrome.[13] A derivative of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid has been identified as a potent inhibitor of HPSE1.[13] The design of this inhibitor was guided by the structure of a known exo-β-d-glucuronidase inhibitor, demonstrating the potential for scaffold hopping and structure-based drug design.[13]

Additionally, the imidazo[1,2-a]pyridine scaffold has been successfully employed in the discovery of potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a key target in oncology and fibrosis.[14]

Conclusion

The 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the discovery of novel therapeutic agents. Its favorable structural and synthetic features have enabled the development of compounds with potent activity in diverse therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The detailed protocols and application notes provided in this guide serve as a valuable resource for researchers dedicated to advancing drug discovery programs based on this privileged scaffold. The continued exploration of this chemical space is certain to yield new and improved medicines for a variety of human diseases.

References

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal. [Link]

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]

  • 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. PubChem. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules. [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [https://www.researchgate.net/publication/362507890_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules. [Link]

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Application

Application Notes and Protocols for the Evaluation of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Oncology The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Within oncology research, derivatives of this scaffold have garnered significant interest for their potent anticancer properties. Studies have revealed that various substituted imidazo[1,2-a]pyridines can inhibit the proliferation of cancer cells across different malignancies, including melanoma, cervical, breast, and colon cancers.[1][2][3] The anticancer effects of these compounds are often attributed to their ability to modulate critical cellular pathways, such as the AKT/mTOR signaling cascade, leading to the induction of cell cycle arrest and apoptosis.[1][2]

This document provides a comprehensive guide for the investigation of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , a specific derivative of this class, in cancer cell line studies. While extensive research has been conducted on the broader imidazo[1,2-a]pyridine family, detailed application notes for this particular analogue are presented here as a framework for its systematic evaluation as a potential anticancer agent. The protocols outlined below are designed to be robust and self-validating, enabling researchers to ascertain the compound's cytotoxic and cytostatic effects, and to begin to elucidate its mechanism of action.

Compound Profile: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Parameter Information
IUPAC Name 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Molecular Formula C₈H₁₂N₂
CAS Number 126954-36-1
Structure Chemical structure of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Predicted Activity Based on the activity of related imidazo[1,2-a]pyridine compounds, 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is hypothesized to possess antiproliferative and pro-apoptotic properties in cancer cell lines.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Pathway Analysis Cell_Viability Cell Viability/Cytotoxicity Assays (MTT, CellTiter-Glo®) IC50_Determination IC50 Determination in a Panel of Cancer Cell Lines Cell_Viability->IC50_Determination Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Western_Blot Western Blot Analysis (e.g., AKT/mTOR, p53, Caspases) Cell_Cycle_Analysis->Western_Blot Clonogenic_Assay Clonogenic Survival Assay G Compound 7-Methyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine AKT AKT Compound->AKT Inhibits p53 p53 Compound->p53 Activates Caspase9 Caspase-9 Compound->Caspase9 Activates mTOR mTOR AKT->mTOR Activates p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Figure 2: Hypothesized signaling pathway for 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine based on related compounds.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Subsequent studies could include clonogenic assays to assess long-term survival, migration and invasion assays to evaluate effects on metastasis, and in vivo studies in animal models to determine efficacy and toxicity. The exploration of this and other novel imidazo[1,2-a]pyridine derivatives holds promise for the development of new and effective cancer therapies.

References

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(3), 185–203. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link]

  • Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(1), 830–837. [Link]

  • Rovesti, G., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology Studies”. Anticancer Research, 39(7), 3391-3399. [Link]

  • Kumar, D., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 14. [Link]

  • Yurttaş, L., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1447-1452. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • PubChem. (n.d.). 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]

  • Al-qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2952. [Link]

  • Al-qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]

  • Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central journal, 9, 54. [Link]

  • O'Connor, M. J., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4573–4583. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Regioselectivity in the Functionalization of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Its derivatization is crucial for developing new therapeutic agents. However...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Its derivatization is crucial for developing new therapeutic agents. However, the inherent reactivity of the heterocyclic core presents significant challenges in controlling the position of functionalization, a concept known as regioselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming these hurdles.

Troubleshooting Guide

This section addresses specific experimental issues related to regioselectivity in the functionalization of imidazo[1,2-a]pyridines.

Issue 1: Poor or Incorrect Regioselectivity in C-H Functionalization

Question: My reaction is yielding a mixture of C3 and C5 substituted products, or exclusively the C3 isomer when C5 is desired. How can I improve C5 selectivity?

Answer: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible, making it the kinetically favored site for many C-H functionalization reactions, particularly electrophilic substitutions.[1][4] Achieving C5 functionalization often requires overcoming this intrinsic reactivity.

Probable Causes & Solutions:

  • Intrinsic Reactivity Dominates: Without a directing group, reactions like halogenation, arylation, and alkylation will predominantly occur at C3.[4][5][6]

    • Solution: Introduce a directing group at a position that sterically blocks C3 and/or electronically favors C5 activation. A common strategy is to install a directing group at the C3 position itself, which can then be removed post-functionalization. For instance, an N-methoxyamide group at C3 has been shown to effectively direct Rh(III)-catalyzed arylation to the C5 position.[7]

  • Reaction Type is Unsuitable for C5 Functionalization: Radical-based reactions often favor the C5 position due to the stability of the resulting radical intermediate. If you are using electrophilic conditions, C3 will be favored.

    • Solution: Switch to a reaction mechanism known to favor C5. For example, visible-light-induced alkylation using alkyl N-hydroxyphthalimide esters has demonstrated good C5 selectivity.[5]

  • Steric Hindrance is Insufficient: Substituents at the C2 position can influence regioselectivity. A bulky group at C2 may partially hinder C3, but this is often not enough to achieve high C5 selectivity.

    • Solution: While a bulky C2-substituent can be a contributing factor, it is most effective when combined with other strategies, such as the use of a directing group or specific catalytic systems.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity: Mixture of C3/C5 Isomers check_dg Is a directing group (DG) being used? start->check_dg intrinsic_reactivity Problem: Intrinsic reactivity favors C3. Solution: Introduce a directing group at C3 or N1. check_dg->intrinsic_reactivity No wrong_dg Problem: DG is ineffective or positioned incorrectly. Solution: Screen different DGs (e.g., amides, thioethers). Verify DG position. check_dg->wrong_dg Yes check_mechanism What is the reaction mechanism? intrinsic_reactivity->check_mechanism wrong_dg->check_mechanism electrophilic Problem: Electrophilic attack favors C3. Solution: Switch to a radical-based or metal-catalyzed directed reaction. check_mechanism->electrophilic Electrophilic radical Problem: Reaction conditions may not be optimal for C5 radical stability. Solution: Optimize solvent, temperature, and radical initiator. check_mechanism->radical Radical G cluster_0 C3-Selective Electrophilic Substitution cluster_1 C5-Selective Directed Functionalization a Imidazo[1,2-a]pyridine c Sigma Complex (C3 Attack) a->c C3 is most nucleophilic b Electrophile (E+) b->c d C3-Functionalized Product c->d Deprotonation e Imidazo[1,2-a]pyridine with Directing Group (DG) g Cyclometalated Intermediate e->g f Metal Catalyst (M-L) f->g Chelation-assisted C-H activation i C5-Functionalized Product g->i Reductive Elimination h Coupling Partner h->i

Caption: General mechanisms for C3 vs. C5 functionalization.

Experimental Protocols

Protocol 1: Regioselective C3-Bromination (Metal-Free)

This protocol is adapted from methodologies using mild brominating agents. [4][6][8]

  • Reagent Preparation: To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 194 mg) in acetic acid (5 mL) in a round-bottom flask, add sodium bromite (NaBrO₂, 1.2 mmol, 167 mg) in one portion.

  • Reaction Execution: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes/ethyl acetate. The reaction is typically complete within 10 hours.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the 3-bromo-2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Directed C5-Arylation using a Removable Directing Group

This protocol is a conceptualized procedure based on Rh(III)-catalyzed C-H activation strategies. [7]

  • Substrate Preparation: Synthesize the N-methoxy-2-phenylimidazo[1,2-a]pyridine-3-carboxamide directing group precursor according to established literature methods.

  • Reaction Setup: In a sealed tube under an inert atmosphere (N₂ or Ar), combine the C3-carboxamide substrate (0.2 mmol), the desired aryl iodide (0.4 mmol, 2.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%, 3.1 mg), and AgOAc (1.0 equiv., 33 mg).

  • Reaction Execution: Add anhydrous 1,2-dichloroethane (1.0 mL) and stir the mixture vigorously at 100 °C for 12-24 hours. Monitor for the formation of the C5-arylated product by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the C5-arylated product.

  • Directing Group Removal: The N-methoxyamide directing group can then be hydrolyzed under acidic or basic conditions to yield the corresponding C5-arylated carboxylic acid, which can be further manipulated or decarboxylated.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. RSC Publishing.
  • Trihaloisocyanuric acids in ethanol: an eco-friendly system for the regioselective halogenation of imidazo-heteroarenes. RSC Publishing.
  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. PubMed.
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing.
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.
  • Technical Support Center: Imidazo[1,2-a]pyridine Synthesis. Benchchem.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii)
  • Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. RSC Publishing.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed.
  • Thioether-Assisted Cu-Catalyzed C5–H Arylation of Imidazo[1,5-a]pyridines.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationships of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals The 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs built upon this core, drawing from published experimental data to offer insights for the rational design of novel therapeutic agents. While comprehensive SAR studies focusing specifically on the 7-methyl substitution are limited, this document synthesizes findings from the broader class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives to elucidate key structural determinants for various biological targets.

The 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Potential

The imidazo[1,2-a]pyridine ring system is a well-established pharmacophore present in numerous clinically used drugs.[1][2] The saturation of the pyridine ring to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core introduces a three-dimensional character that can be exploited for specific interactions with biological targets. The addition of a methyl group at the 7-position can influence the molecule's conformation, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Analogs of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold have demonstrated a range of biological activities, including antifungal, antiprotozoal, and enzyme inhibitory effects.[3][4][5] This guide will delve into the SAR for these activities, providing a comparative framework for future drug discovery efforts.

Comparative SAR Analysis Across Different Biological Targets

The strategic modification of the 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold at various positions has led to the identification of potent and selective agents for different therapeutic applications. The following sections compare the SAR of these analogs against key biological targets.

Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have emerged as promising antifungal agents, particularly against various Candida species.[3][6] The core SAR strategy in this area has focused on the derivatization of the 2-position of the scaffold.

A key study involved the synthesis of a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives.[3] The general structure involves the attachment of a hydrazone moiety at the C2-position, which is further substituted with various benzaldehydes.

Key SAR Insights:

  • Substitution on the Benzylidene Ring: The nature and position of the substituent on the benzylidene ring significantly impact antifungal potency.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a cyano (-CN) group, at the para-position of the benzylidene ring was found to be crucial for potent activity.[3]

  • Lipophilicity: While a degree of lipophilicity is necessary, highly lipophilic groups can be detrimental to activity.

Table 1: Antifungal Activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide Analogs against Candida Species [3]

Compound IDBenzylidene SubstituentMIC (mg/mL) against C. albicans
1 4-H>1
2 4-Cl0.5
3 4-F0.5
4 4-NO₂0.25
5 4-CN0.016 - 1

Note: A lower MIC value indicates higher antifungal activity.

The standout compound from this series, the 4-cyanobenzylidene derivative, exhibited very strong inhibitory activity with a MIC value as low as 0.016 mg/mL against certain Candida species and showed no in vitro toxicity up to 25 µg/mL, suggesting selective antifungal action.[3]

SAR_Antifungal Scaffold 7-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Core C2_Modification C2-Position Modification (Carboxylic Acid Benzylidene Hydrazide) Scaffold->C2_Modification Key modification site Benzylidene_Ring Substituents on Benzylidene Ring C2_Modification->Benzylidene_Ring Introduces variability Activity Antifungal Activity (vs. Candida sp.) Benzylidene_Ring->Activity Crucial for potency (e.g., 4-CN group enhances activity)

Dicationic derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have shown potent antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum.[4][7] The SAR in this context revolves around the introduction of positively charged amidine groups, often linked to the core scaffold via aromatic spacers.

One study explored dicationic 2,6-disubstituted imidazo[1,2-a]pyridines and their tetrahydro analogs.[7] A key synthetic step involved the catalytic hydrogenation of the fully aromatic precursor in glacial acetic acid to yield the saturated 5,6,7,8-tetrahydro derivative.[7]

Key SAR Insights:

  • Dicationic Nature: The presence of two amidine groups is a critical feature for potent antiprotozoal activity.

  • Aromatic Spacers: Phenyl groups are commonly used to link the amidine moieties to the core scaffold.

  • Saturation of the Pyridine Ring: The saturation of the pyridine ring to the tetrahydro form can influence the three-dimensional shape and potentially the binding affinity to the biological target, which is believed to be DNA.[4]

Table 2: In Vitro Antiprotozoal Activity of Dicationic Imidazo[1,2-a]pyridine Analogs [7]

Compound IDCore ScaffoldIC₅₀ (nM) vs T. b. rhodesienseIC₅₀ (nM) vs P. falciparum
7a Imidazo[1,2-a]pyridine723
8 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine1538
7c Imidazo[1,2-a]pyridine1035
7d Imidazo[1,2-a]pyridine928

Note: A lower IC₅₀ value indicates higher antiprotozoal activity.

The data suggests that both the aromatic and the saturated core scaffolds can support potent antiprotozoal activity. The tetrahydro analog 8 displayed slightly lower in vitro activity compared to its aromatic counterpart 7a , but still in the nanomolar range.[7] Several of the aromatic diamidines showed excellent in vivo efficacy in a mouse model of trypanosomiasis.[4]

SAR_Antiprotozoal Scaffold 7-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Core Dicationic_Moieties Introduction of Dicationic Amidine Groups Scaffold->Dicationic_Moieties Key for activity Aromatic_Spacers Aromatic Spacers (e.g., Phenyl) Dicationic_Moieties->Aromatic_Spacers Linker to core Activity Antiprotozoal Activity (vs. T.b. rhodesiense, P. falciparum) Aromatic_Spacers->Activity Potent activity observed

More recently, derivatives of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid have been identified as potent inhibitors of heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and proteinuric kidney diseases.[5][8] The SAR studies in this area have focused on modifications at the 5- and 6-positions of the tetrahydroimidazo[1,2-a]pyridine core.

Structure-based drug design, utilizing X-ray co-crystal structures, has guided the optimization of these inhibitors.[8]

Key SAR Insights:

  • Carboxylic Acid at C5: A carboxylic acid group at the 5-position appears to be a key pharmacophoric feature for HPSE1 inhibition.

  • Substituents at C6: The introduction of a hydroxyl group at the 6-position, followed by methylation, was shown to improve selectivity over other glycosidases like GUSβ and GBA while maintaining potent HPSE1 inhibitory activity.[8]

  • Bulky Substituents: The introduction of bulkier substituents at the 6-position was also explored to enhance selectivity.[5]

Table 3: Heparanase-1 Inhibitory Activity of Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic Acid Analogs [8]

Compound IDC6-SubstituentHPSE1 IC₅₀ (nM)GUSβ IC₅₀ (nM)GBA IC₅₀ (nM)
2 -140230>10000
4e 6-OH1961>10000
18 6-OMe211800>10000

Note: A lower IC₅₀ value indicates higher inhibitory activity. Higher IC₅₀ values for GUSβ and GBA indicate better selectivity.

The lead optimization from compound 2 to 4e resulted in a significant increase in HPSE1 potency. Subsequent methylation to give compound 18 led to a remarkable improvement in selectivity against GUSβ.[8]

SAR_Heparanase Scaffold 7-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Core C5_Carboxylic_Acid C5-Carboxylic Acid Scaffold->C5_Carboxylic_Acid Essential for activity C6_Substitution C6-Substituents (e.g., -OH, -OMe) Scaffold->C6_Substitution Modulates potency and selectivity Activity Heparanase-1 Inhibition C5_Carboxylic_Acid->Activity C6_Substitution->Activity Selectivity Improved Selectivity C6_Substitution->Selectivity e.g., 6-OMe improves selectivity over GUSβ and GBA

Experimental Protocols

This section provides an overview of the general synthetic and biological evaluation methods adapted from the cited literature.

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted 2-aminopyridine derivative followed by reduction of the pyridine ring.

Example: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide [3]

  • Cyclization: Reacting a 2-aminopyridine with an α-halocarbonyl compound (e.g., ethyl bromopyruvate) to form the imidazo[1,2-a]pyridine ring system.

  • Ester Hydrolysis: Hydrolyzing the resulting ester to the corresponding carboxylic acid.

  • Reduction: Catalytic hydrogenation of the imidazo[1,2-a]pyridine-2-carboxylic acid using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to saturate the pyridine ring.

  • Hydrazide Formation: Reacting the tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate to yield the desired hydrazide.

Synthesis_Workflow Start 2-Aminopyridine Cyclization Cyclization with α-halocarbonyl Start->Cyclization Imidazopyridine_Ester Imidazo[1,2-a]pyridine Ester Cyclization->Imidazopyridine_Ester Hydrolysis Ester Hydrolysis Imidazopyridine_Ester->Hydrolysis Imidazopyridine_Acid Imidazo[1,2-a]pyridine Carboxylic Acid Hydrolysis->Imidazopyridine_Acid Reduction Catalytic Hydrogenation Imidazopyridine_Acid->Reduction Tetrahydro_Acid 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Carboxylic Acid Reduction->Tetrahydro_Acid Hydrazide_Formation Reaction with Hydrazine Hydrate Tetrahydro_Acid->Hydrazide_Formation Final_Product Target Hydrazide Hydrazide_Formation->Final_Product

The antifungal activity of the synthesized compounds can be evaluated using standard microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a microtiter plate.

  • Inoculation: Inoculate the wells of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

The in vitro activity against protozoan parasites can be assessed using various methods, such as the SYBR green I-based assay for P. falciparum and the Alamar blue assay for T. b. rhodesiense.

  • Parasite Culture: Maintain the parasite cultures under appropriate in vitro conditions.

  • Compound Treatment: Add serial dilutions of the test compounds to the parasite cultures in a microtiter plate.

  • Incubation: Incubate the plates under conditions that support parasite growth.

  • Quantification of Growth Inhibition: After the incubation period, quantify the parasite viability using a suitable detection reagent (e.g., SYBR green I for DNA staining or Alamar blue for metabolic activity).

  • Calculation of IC₅₀: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

The inhibitory activity against HPSE1 can be determined using a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human heparanase-1 and a fluorescently labeled heparan sulfate substrate.

  • Inhibition Reaction: Incubate the enzyme with various concentrations of the test compounds.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: After a set incubation time, measure the fluorescence intensity. The cleavage of the substrate by HPSE1 results in an increase in fluorescence.

  • Calculation of IC₅₀: The IC₅₀ value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

The 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the SAR for antifungal, antiprotozoal, and heparanase-1 inhibitory activities, highlighting the key structural modifications that govern potency and selectivity.

While the data presented is primarily derived from the broader class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine analogs, it offers a solid foundation for the rational design of new compounds based on the 7-methyl substituted core. Future research should focus on a more systematic exploration of the influence of the 7-methyl group on the pharmacological properties of these analogs. Additionally, expanding the scope of biological targets and employing computational modeling could further accelerate the discovery of new drug candidates from this promising chemical class.

References

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link][3][6]

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry. [Link]

  • Structure-based lead optimization to improve potency and selectivity of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series of heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. PubMed Central. [Link]

  • Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. ScienceDirect. [Link]

  • Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Semantic Scholar. [Link]

  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate. [Link]

  • Synthesis and antiprotozoal activity of dicationic 2,6-diphenylpyrazines and aza-analogues. ScienceDirect. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. [Link]

  • Design principle of heparanase inhibitors: a combined in vitro and in silico study. ChemRxiv. [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds.[1][2] Its derivatives are found in commercial drugs such as the anxiolytic Alpidem, the hypnotic Zolpidem, and the anti-ulcer agent Zolimidine.[3][4] This guide provides a comparative analysis of the most significant synthetic routes to this versatile heterocycle, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's performance.

Classical Synthesis: Condensation with α-Halocarbonyls

The reaction between 2-aminopyridines and α-halocarbonyl compounds is one of the most traditional and straightforward methods for constructing the imidazo[1,2-a]pyridine core.[4] This approach, often considered a variant of the Tschitschibabin reaction, laid the groundwork for many subsequent innovations.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. The first step is a nucleophilic substitution (SN2), where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an N-phenacylpyridinium salt intermediate. In the second step, an intramolecular condensation occurs. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

G Mechanism of Classical Condensation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-Aminopyridine Int1 N-Phenacylpyridinium Salt R1->Int1 S_N2 Attack R2 α-Haloketone R2->Int1 Prod Imidazo[1,2-a]pyridine Int1->Prod Intramolecular Condensation & Dehydration

Caption: A simplified workflow of the classical condensation route.

Representative Experimental Protocol

A catalyst- and solvent-free synthesis was reported by Zhu and colleagues, highlighting the intrinsic reactivity of the starting materials.[5]

  • Reactant Mixing: In a sealed reaction vessel, combine the desired 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.0 mmol).

  • Reaction: Heat the mixture at 60 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Performance Analysis
  • Advantages: The primary advantage of this method is its simplicity and the often high yields obtained. The reaction can frequently be performed under mild, and in some cases, solvent-free conditions.[5]

  • Disadvantages: The main drawbacks are the limited commercial availability of diverse α-halocarbonyl compounds and their potent lachrymatory (tear-inducing) properties, which makes them difficult and hazardous to handle.[3][6]

The Ortoleva-King Reaction: An In-Situ Approach

The Ortoleva-King reaction provides a clever circumvention of the need to handle lachrymatory α-haloketones. It achieves the synthesis in a one-pot fashion from a ketone, iodine, and an excess of 2-aminopyridine.

Mechanistic Rationale

This reaction proceeds through the in-situ formation of the key pyridinium salt intermediate. First, the ketone reacts with iodine in the presence of 2-aminopyridine (acting as both a base and a reactant) to form an α-iodoketone. This highly reactive intermediate is immediately trapped by another molecule of 2-aminopyridine to form the same N-phenacylpyridinium salt seen in the classical route, which then undergoes intramolecular cyclization and dehydration.[6][7]

G Ortoleva-King Reaction Pathway Start Ketone + 2-Aminopyridine + I₂ Step1 α-Iodoketone Formation (in-situ) Start->Step1 Step2 N-Phenacylpyridinium Salt Formation Step1->Step2 Trapped by 2-Aminopyridine Step3 Intramolecular Cyclization & Dehydration Step2->Step3 Final Imidazo[1,2-a]pyridine Step3->Final

Caption: Tandem reaction sequence of the Ortoleva-King synthesis.

Representative Experimental Protocol

A one-pot procedure has been optimized to produce a broad range of derivatives.[6][7]

  • Initial Reaction: In a reaction flask, combine the acetophenone derivative (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol).

  • Heating: Heat the neat (solvent-free) mixture at 110 °C for 4 hours.

  • Cyclization: Cool the mixture, then add aqueous sodium hydroxide solution. Heat the resulting mixture at 100 °C for 1 hour to induce cyclization.

  • Workup and Purification: After cooling, extract the product with an appropriate organic solvent. The subsequent purification follows standard procedures of washing, drying, and column chromatography. Yields typically range from 40-60%.[7]

Performance Analysis
  • Advantages: This method ingeniously avoids the isolation and handling of hazardous α-haloketones by generating the reactive intermediate in situ.[6] It allows for the use of more readily available starting ketones.

  • Disadvantages: The reaction often requires high temperatures and a stoichiometric amount of iodine. The use of excess 2-aminopyridine can complicate purification. Concurrence between different mechanistic pathways can sometimes lead to mixtures of products.[8]

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach. The Groebke–Blackburn–Bienaymé reaction (GBBR) is the premier MCR for accessing 3-aminoimidazo[1,2-a]pyridines.[3][9]

Mechanistic Rationale

The GBBR is an isocyanide-based MCR. It begins with the condensation of a 2-aminopyridine with an aldehyde to form a Schiff base (imine). The acid catalyst then protonates the imine, activating it for nucleophilic attack by the isocyanide. This forms a nitrilium ion intermediate, which is then intramolecularly trapped by the endocyclic nitrogen of the pyridine ring to construct the fused heterocyclic system after a proton transfer.[3][10]

G Groebke-Blackburn-Bienaymé Reaction (GBBR) cluster_reactants Reactants R1 2-Aminopyridine Int1 Schiff Base (Imine) R1->Int1 Condensation R2 Aldehyde R2->Int1 Condensation R3 Isocyanide Int2 Nitrillium Ion Intermediate Int1->Int2 + Isocyanide + H⁺ Prod 3-Amino-Imidazo[1,2-a]pyridine Int2->Prod Intramolecular Cyclization

Caption: Convergent mechanism of the three-component GBBR.

Representative Experimental Protocol (Ultrasound-Assisted Green Synthesis)

A green, ultrasound-assisted protocol in water has been developed, showcasing the evolution of this methodology.[9]

  • Preparation: To a flask containing water (3 mL), add the 2-aminopyridine (1 mmol), aldehyde (1 mmol), cyclohexyl isocyanide (1 mmol), and ammonium chloride (NH₄Cl, 10 mol%).

  • Reaction: Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, extract the mixture with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the product. Yields for this method are reported to be in the 67-86% range.[9]

Performance Analysis
  • Advantages: MCRs offer exceptional efficiency, atom economy, and convergence. They allow for the rapid generation of molecular diversity from simple starting materials, which is highly valuable in drug discovery.[9][11] Green variations using water as a solvent and ultrasound assistance further enhance their appeal.[9]

  • Disadvantages: A primary limitation can be the commercial availability and unpleasant odor of some isocyanide starting materials. The stability of the intermediate Schiff base, particularly with aliphatic aldehydes, can be an issue, potentially leading to lower yields.[12]

Modern Approaches: C-H Functionalization

Direct C-H functionalization has emerged as a powerful and elegant strategy in modern organic synthesis. This approach avoids the need for pre-functionalized starting materials by directly forming C-C or C-N bonds from ubiquitous C-H bonds, leading to higher step and atom economy.[13][14]

Mechanistic Rationale

While various specific mechanisms exist depending on the catalyst and reactants, a common strategy for imidazo[1,2-a]pyridine synthesis involves the oxidative cyclization of N-aryl enamines. An I₂/CuI-mediated system, for example, is proposed to proceed via the initial reaction of the enamine with iodine to form a β-iodo enamide. Oxidative addition of Cu(I) followed by a base-promoted intramolecular cyclization forms the C-N bond and regenerates the catalyst.[15]

G C-H Functionalization Workflow Start 2-Aminopyridine + Ketone Step1 Enamine Formation Start->Step1 Step2 Oxidative C-H Activation & C-N Bond Formation Step1->Step2 Final Imidazo[1,2-a]pyridine Step2->Final Catalyst Transition Metal Catalyst (e.g., Cu, Pd) or Mediator (e.g., I₂) Catalyst->Step2

Caption: General workflow for C-H functionalization synthesis.

Representative Experimental Protocol (Iodine-Mediated)

This ligand-free method works efficiently from crude enamine precursors.[15]

  • Enamine Synthesis (Optional): Synthesize the N-(pyridin-2-yl)enamine from the corresponding 2-aminopyridine and ketone. The crude enamine can be used directly.

  • Reaction Setup: To a solution of the enamine (0.5 mmol) in 1,4-dioxane (2 mL), add CuI (0.1 mmol), I₂ (0.6 mmol), and Cs₂CO₃ (1.5 mmol).

  • Heating: Reflux the reaction mixture.

  • Monitoring and Workup: Monitor by TLC. After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Performance Analysis
  • Advantages: This is a highly atom- and step-economical strategy that minimizes waste by avoiding pre-functionalization steps.[14] Many protocols are developing towards greener and more sustainable conditions, including visible-light-induced methods.[14]

  • Disadvantages: These reactions can require expensive transition metal catalysts, strong oxidants, or harsh conditions, although milder protocols are continuously being developed.[14] Regioselectivity can also be a challenge depending on the substitution pattern of the starting materials.

Comparative Summary of Synthetic Routes

FeatureClassical CondensationOrtoleva-King ReactionGroebke-Blackburn-Bienaymé (MCR)C-H Functionalization
Starting Materials 2-Aminopyridines, α-Haloketones2-Aminopyridines, Ketones, Iodine2-Aminopyridines, Aldehydes, Isocyanides2-Aminopyridines, Ketones/Alkynes
Key Intermediate N-Phenacylpyridinium SaltIn-situ generated Pyridinium SaltNitrilium IonEnamine / Organometallic species
Typical Conditions Mild to moderate heat, often solvent-free[5]High temperature (100-110 °C), neat[7]Room temp to moderate heat; catalyst (e.g., NH₄Cl, Sc(OTf)₃)[5][9]Reflux, often requires metal catalyst (e.g., Cu, Pd) and base[15][16]
Typical Yields Good to ExcellentModerate to Good (40-60%)[7]Good to Excellent (60-90%)[9]Good to Excellent
Atom Economy ModerateModerateExcellentExcellent
Advantages Simple, well-establishedAvoids handling lachrymatory reagentsHigh efficiency, diversity-oriented, convergentHigh step-economy, avoids pre-functionalization
Disadvantages Lachrymatory/unavailable reagents[3][6]High temp, stoichiometric iodineAvailability and odor of isocyanidesRequires catalyst, potential regioselectivity issues

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation methods to highly efficient multicomponent and C-H functionalization strategies. While classical methods remain valuable for their simplicity, the limitations associated with their starting materials have driven innovation. The Ortoleva-King reaction offers a practical one-pot alternative. For rapid library synthesis and high molecular diversity, the Groebke-Blackburn-Bienaymé reaction is unparalleled in its elegance and efficiency. Looking forward, the continued development of C-H functionalization and other green methodologies, such as those employing visible light or ultrasound, promises to deliver even more sustainable, economical, and versatile routes to this critical heterocyclic scaffold, further empowering researchers in drug discovery and materials science.[11][14]

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.). BIO Web of Conferences.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3) - H/C(sp2)
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (n.d.). Sciforum.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). MDPI.
  • Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. (n.d.).
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega (PMC - NIH).
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega.
  • Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. (n.d.).
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012).
  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. (2012). PubMed.
  • Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Deriv

Sources

Validation

The Dawn of a New Antitubercular Strategy: A Head-to-Head Comparison of Imidazo[1,2-a]pyridines with Standard-of-Care Drugs

A Senior Application Scientist's Guide for Researchers in Drug Development Introduction While the specific compound 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine lacks extensive characterization in publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Introduction

While the specific compound 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine lacks extensive characterization in publicly available literature, the core chemical scaffold, imidazo[1,2-a]pyridine, represents a "privileged structure" in medicinal chemistry.[1][2] This scaffold is the backbone of numerous compounds with a wide spectrum of biological activities, including several marketed drugs.[3][4] Recently, derivatives of imidazo[1,2-a]pyridine have emerged as a highly promising new class of antitubercular agents, exhibiting potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[2][5]

This guide provides a head-to-head comparison of this emerging class of compounds with the cornerstones of current tuberculosis therapy: isoniazid and rifampicin. We will delve into their distinct mechanisms of action, comparative efficacy, and the experimental protocols used to validate these next-generation drug candidates. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the therapeutic potential of imidazo[1,2-a]pyridines in the fight against a global health threat.

Section 1: Unraveling the Mechanisms of Action

A fundamental principle in developing superior therapeutics is to engage novel biological targets. Imidazo[1,2-a]pyridines achieve this by targeting the respiratory chain of Mtb, a mechanism fundamentally different from that of standard-of-care drugs.

Imidazo[1,2-a]pyridines: A Novel Respiratory Inhibitor

Imidazo[1,2-a]pyridine amides (IPAs) function by inhibiting the cytochrome bcc complex (also known as complex III) of the electron transport chain.[6] Specifically, they target the QcrB subunit, which is essential for the complex's function.[7][8] By binding to the quinol-binding site of QcrB, these compounds disrupt the electron flow, which in turn inhibits ATP synthesis, effectively starving the bacterium of energy.[9][10] The most advanced clinical candidate from this class, Telacebec (Q203), has validated QcrB as a promising drug target for treating TB.[10][11] This novel mechanism is a key reason for the excitement surrounding this compound class, as it offers a powerful weapon against Mtb strains that have developed resistance to conventional drugs.[12]

MOA_Imidazopyridine cluster_etc Mtb Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Menaquinone_Pool Menaquinone Pool Complex_I->Menaquinone_Pool Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Menaquinone_Pool Complex_III Complex III (Cytochrome bcc) Menaquinone_Pool->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c ATP_Depletion ATP Depletion & Cell Death Complex_III->ATP_Depletion Inhibition leads to Complex_IV Complex IV (Cytochrome aa3) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Telacebec/Q203) QcrB QcrB Subunit Imidazopyridine->QcrB QcrB->Complex_III Part of

Caption: Mechanism of Action for Imidazo[1,2-a]pyridines against Mtb.

Standard-of-Care Drugs: Established Mechanisms

The primary first-line drugs for tuberculosis, isoniazid and rifampicin, have been in use for decades and target fundamental bacterial processes.[13][14]

  • Isoniazid (INH): Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][15] The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system.[3] This inhibition blocks the synthesis of mycolic acids, which are unique and critical components of the robust mycobacterial cell wall, leading to bacterial cell death.[1][16]

MOA_Isoniazid Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) Isoniazid_prodrug->KatG Enters Mtb Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH Activates InhA InhA Enzyme (Enoyl-ACP reductase) Activated_INH->InhA Inhibits Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Essential for Cell_Wall_Disruption Cell Wall Disruption & Cell Death Mycolic_Acid_Synth->Cell_Wall_Disruption Inhibition leads to

Caption: Mechanism of Action for Isoniazid against Mtb.

  • Rifampicin (RIF): Rifampicin functions by targeting the bacterial DNA-dependent RNA polymerase (RNAP).[17][18] It binds to the β-subunit of the RNAP, encoded by the rpoB gene.[19] This binding physically blocks the path of the elongating RNA transcript after only two or three nucleotides have been added, thereby inhibiting the initiation of transcription.[19][20] The cessation of RNA synthesis prevents the production of essential proteins, resulting in a bactericidal effect.[21]

MOA_Rifampicin Rifampicin Rifampicin RNAP RNA Polymerase (β-subunit) Rifampicin->RNAP Binds to & Inhibits Transcription Transcription (RNA Synthesis) RNAP->Transcription Catalyzes Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Is required for Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Inhibition leads to

Caption: Mechanism of Action for Rifampicin against Mtb.

Section 2: Head-to-Head Comparison

The distinct mechanisms of action translate into significant differences in the performance profiles of these compound classes, particularly concerning drug-resistant Mtb strains.

FeatureImidazo[1,2-a]pyridines (e.g., Telacebec)Isoniazid (INH)Rifampicin (RIF)
Primary Target QcrB subunit of Cytochrome bcc complex[7][8]InhA (Enoyl-ACP reductase)[3][15]β-subunit of RNA Polymerase (rpoB)[17][18]
Cellular Process Inhibited Cellular Respiration (ATP Synthesis)[9]Mycolic Acid Synthesis (Cell Wall)[1][16]RNA Synthesis (Transcription)[19][21]
Activity Spectrum Active against replicating, non-replicating, MDR, and XDR Mtb[2][5]Primarily bactericidal against rapidly dividing Mtb[15]Bactericidal against intra- and extracellular Mtb[20]
Common Resistance Mechanism Mutations in qcrB gene[7][9]Mutations in katG (prevents activation) or inhA (target modification)[15]Mutations in the rpoB gene (target modification)[17]
Cross-Resistance with SOC No, due to novel mechanism of action[7]N/AN/A
Clinical Development Stage Lead compounds in clinical trials (e.g., Telacebec/Q203 in Phase 2)[10][11]First-line standard of care[13]First-line standard of care[13]

Section 3: Experimental Protocols for Efficacy Assessment

Validating the potency of a novel antitubercular agent is a critical step in preclinical development. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[22]

Protocol: Microplate Alamar Blue Assay (MABA)

This protocol outlines the key steps for performing MABA in a Biosafety Level 3 (BSL-3) laboratory.

  • Preparation of Drug Plates:

    • In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

    • Add 100 µL of the test compound (e.g., an imidazo[1,2-a]pyridine derivative) at 2x the highest desired final concentration to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

    • Include control wells: drug-free wells for bacterial growth (positive control) and wells with broth only (sterility control).

  • Inoculation:

    • Prepare an Mtb H37Rv inoculum from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, then dilute 1:20.

    • Add 100 µL of the prepared inoculum to all wells except the sterility control wells. The final volume in each well is now 200 µL.[23]

  • Incubation:

    • Seal the plate with a breathable sealant or place it in a humidified, sealed container.

    • Incubate at 37°C for 5-7 days.[24]

  • Addition of Alamar Blue:

    • Prepare a fresh 1:1 mixture of Alamar Blue reagent and 10% Tween 80.

    • After the initial incubation, add 30 µL of this mixture to a positive control well. Re-incubate for 24 hours.

    • A color change from blue (oxidized) to pink (reduced) indicates sufficient bacterial growth. If the color changes, add the Alamar Blue mixture to all other wells.

  • MIC Determination:

    • Incubate the plate for an additional 24 hours after adding the reagent to all wells.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow cluster_results Result Interpretation A 1. Prepare Drug Plate (Serial Dilutions of Compound) B 2. Prepare & Add Mtb Inoculum (Final Volume = 200 µL) A->B C 3. Incubate Plate (37°C for 5-7 days) B->C D 4. Add Alamar Blue Reagent to controls, then all wells C->D E 5. Re-incubate (37°C for 24 hours) D->E F 6. Read Results & Determine MIC E->F Blue Blue Well (Growth Inhibited) F->Blue MIC is lowest concentration in a blue well Pink Pink Well (Growth)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Executive Summary 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic organic base used primarily as a pharmaceutical intermediate.[1] Due to its nitrogen-containing heterocycle structure, it poses specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic organic base used primarily as a pharmaceutical intermediate.[1] Due to its nitrogen-containing heterocycle structure, it poses specific chemical hazards including skin/eye irritation and potential acute toxicity.

Immediate Disposal Directive:

  • Do NOT dispose of down the drain.[2][3]

  • Do NOT mix with acidic waste streams (risk of exothermic reaction).

  • Segregate as Hazardous Organic Waste (Basic/Non-Halogenated) .

  • Final Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

ParameterData
Chemical Name 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
PubChem CID 10240865
Chemical Class Heterocyclic Amine / Organic Base
Physical State Typically yellow-to-brown oil or low-melting solid
Acidity/Basicity Basic (pKa est. ~8–9 due to imidazole/pyridine nitrogen)
Primary Hazards Skin/Eye Irritant (H315, H319), Acute Toxicity (Oral/Inhalation - H302/H332)
Critical Incompatibilities
  • Strong Acids: Violent exothermic reaction.

  • Strong Oxidizers: Risk of fire or explosion.[4]

  • Acid Chlorides/Anhydrides: Vigorous reaction evolving heat and fumes.

Pre-Disposal Characterization (The Self-Validating Protocol)

To ensure safety and compliance, use this Self-Validating Protocol . This system prevents "blind dumping" and accidental incompatible mixing.

Step 1: The pH Validation
  • Why: Confirms the waste stream identity and prevents mixing with acids.

  • Action: Take a small aliquot (<1 mL) of the waste solution. Test with pH paper.

  • Validation: Result must be pH > 7 .

    • If pH < 7: STOP. You may have a salt form or a contaminated mixture. Re-evaluate before adding to a basic waste container.

Step 2: Solvent Compatibility Check
  • Why: Prevents precipitation or phase separation in the waste drum.

  • Action: If the chemical is in solution, identify the solvent (e.g., Methanol, DCM, Ethyl Acetate).

  • Validation:

    • Non-Halogenated Solvents (MeOH, EtOH): Dispose in Organic Base (Non-Hal) container.

    • Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Organic container.

Step-by-Step Disposal Workflow

Phase A: Collection & Segregation
  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal if the solution is corrosive.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), Hazard Class (Irritant/Toxic), Date.

  • Segregation: Place the container in a secondary containment tray designated for Organic Bases . Keep physically separate from Acid Waste streams.

Phase B: Waste Packaging
  • Fill Limit: Do not fill containers >90% capacity to allow for thermal expansion.

  • Closure: Screw the cap tightly. If the cap is cracked or the liner is degraded, replace immediately.

  • Wipe Down: Wipe the exterior of the container with a damp paper towel to remove any chemical residue. Dispose of the towel as solid hazardous waste.

Phase C: Final Disposal (Contractor Handoff)
  • Method: High-temperature incineration (Rotary Kiln) is the required destruction method for pyridine/imidazole derivatives to prevent environmental leaching.

  • Documentation: Ensure the waste manifest lists the primary constituent as "Organic basic liquid, n.o.s. (contains tetrahydroimidazo[1,2-a]pyridine)."[1][5][6][7]

Decision Matrix: Waste Stream Selection

The following logic gate ensures the chemical ends up in the correct regulatory stream.

DisposalWorkflow cluster_check Validation Step Start Waste: 7-Methyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidBin Container: Solid Hazardous Waste (Label: Toxic Organic Solid) Solid->SolidBin SolventCheck Does solvent contain Halogens (Cl, Br, F)? Liquid->SolventCheck HaloBin Container: Halogenated Solvent Waste (Segregate from Acids) SolventCheck->HaloBin Yes (e.g., DCM) NonHaloBin Container: Non-Halogenated Organic Waste (Stream: Organic Bases) SolventCheck->NonHaloBin No (e.g., MeOH, EtAc)

Caption: Logical decision tree for segregating 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine waste based on physical state and solvent composition.

Emergency Spill Response

Scenario: A 100mL spill of pure oil or concentrated solution on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[3][8] Open fume hood sashes to max safe height (if spill is inside) or increase lab ventilation.

  • PPE Up: Wear Nitrile gloves (double gloved) , safety goggles, and a lab coat.

  • Contain: Use a spill pillow or make a dike around the spill with vermiculite or dry sand .

    • Note: Do not use paper towels for large spills of this chemical class as they increase surface area for evaporation.

  • Absorb: Cover the spill completely with the inert absorbent. Allow 5–10 minutes for absorption.

  • Collect: Scoop the saturated material into a wide-mouth jar or heavy-duty waste bag.

  • Decontaminate: Scrub the surface with a mild soap and water solution. Do not use bleach (risk of reaction with amines).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10240865, 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Reactant of Route 2
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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